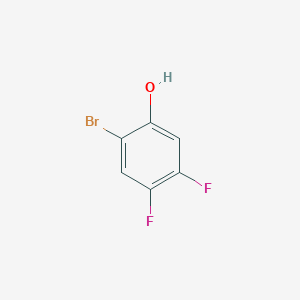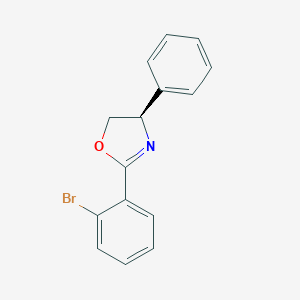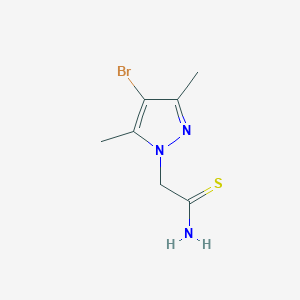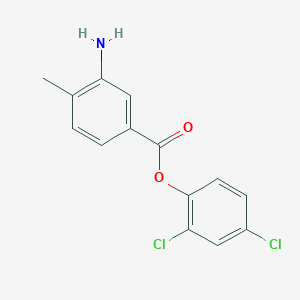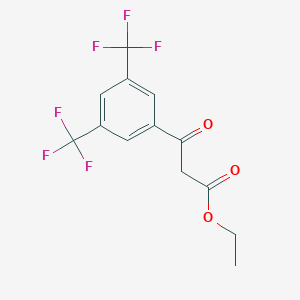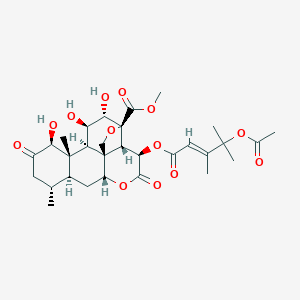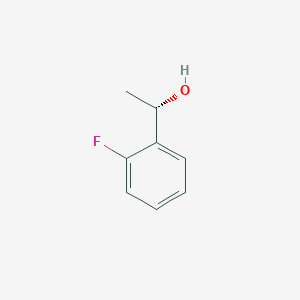
(S)-1-(2-氟苯基)乙醇
概述
描述
(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol with a fluorine atom attached to the phenyl ring. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the fluorine atom can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
科学研究应用
(S)-1-(2-Fluorophenyl)ethanol has several applications in scientific research:
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: (S)-1-(2-Fluorophenyl)ethanol is a key intermediate in the synthesis of various drugs, including those targeting neurological and inflammatory conditions.
准备方法
Synthetic Routes and Reaction Conditions: (S)-1-(2-Fluorophenyl)ethanol can be synthesized through the enantioselective reduction of 2-fluoroacetophenone. This reduction can be achieved using engineered ketoreductases, which are enzymes capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity . The reaction typically involves the use of whole microbial cells or isolated enzymes under controlled conditions to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of (S)-1-(2-Fluorophenyl)ethanol may involve the use of immobilized enzymes to enhance the efficiency and scalability of the process. Immobilized enzymes can be reused multiple times, reducing the overall cost and environmental impact of the production process .
化学反应分析
Types of Reactions: (S)-1-(2-Fluorophenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 2-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The reduction of 2-fluoroacetophenone to (S)-1-(2-Fluorophenyl)ethanol can be achieved using ketoreductases or chemical reducing agents like sodium borohydride.
Substitution: The hydroxyl group of (S)-1-(2-Fluorophenyl)ethanol can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Major Products Formed:
Oxidation: 2-Fluoroacetophenone
Reduction: (S)-1-(2-Fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the reagents used
作用机制
The mechanism of action of (S)-1-(2-Fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, influencing its biological activity. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
- 2-Fluorophenylmethanol
- 2-Fluoroacetophenone
- 2-Fluorobenzoic acid
Comparison: (S)-1-(2-Fluorophenyl)ethanol is unique due to its chiral nature and the presence of the hydroxyl group, which can undergo various chemical transformations. Compared to 2-fluorophenylmethanol, it has a higher degree of functionalization, making it more versatile in synthetic applications. The fluorine atom in (S)-1-(2-Fluorophenyl)ethanol also imparts distinct electronic properties, influencing its reactivity and biological activity .
属性
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171032-87-4 | |
| Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine atom in (S)-1-(2-Fluorophenyl)ethanol influence its binding interactions compared to the non-fluorinated analog?
A1: The research by [] demonstrates that the presence of a fluorine atom in the ortho position of (S)-1-(2-Fluorophenyl)ethanol significantly affects its binding interactions with chiral molecules like (R)- and (S)-butan-2-ol. Specifically, the fluorine atom enables the formation of a CH···F interaction with butan-2-ol. This interaction influences the conformation of the resulting complex, leading to a distinct structure compared to complexes formed with the non-fluorinated analog or with (S)-1-(4-Fluorophenyl)ethanol, where fluorine is in the para position [].
Q2: Beyond CH···F interactions, what other intermolecular forces are important for the binding of (S)-1-(2-Fluorophenyl)ethanol in these gas-phase complexes?
A2: The research highlights that while the CH···F interaction is significant for the ortho-fluorinated derivative, other intermolecular forces are crucial for binding in all the studied complexes. These include strong OH···O hydrogen bonds and weaker interactions like CH···π and OH···π, arising from the aromatic ring and the hydroxyl group of the ethanol derivatives []. The interplay of all these interactions, and potentially subtle repulsive forces, contributes to the overall stability and chiral recognition observed in these gas-phase complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
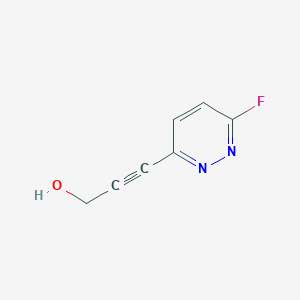
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
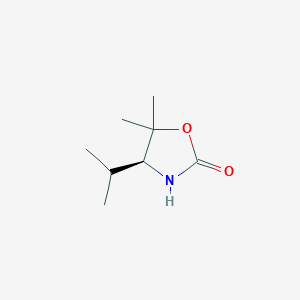
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)
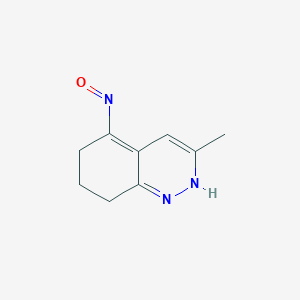
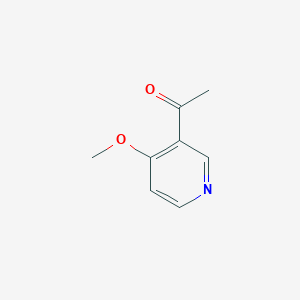
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)
